molecular formula C7H3ClN2OS2 B14307475 3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile CAS No. 116170-26-4

3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile

Cat. No.: B14307475
CAS No.: 116170-26-4
M. Wt: 230.7 g/mol
InChI Key: YWIGZOISJQJKDS-UHFFFAOYSA-N
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Description

3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile is a chemical compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of chlorine, methanesulfinyl, and dicarbonitrile groups attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for its efficiency in producing aminothiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile groups can be reduced to amines under appropriate conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiolate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the methanesulfinyl and dicarbonitrile groups may play a role in its biological activity by interacting with specific enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2,4-dicyanothiophene: Lacks the methanesulfinyl group but has similar nitrile and chloro groups.

    5-(Methanesulfinyl)thiophene-2,4-dicarbonitrile: Similar structure but without the chlorine atom.

Uniqueness

3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile is unique due to the combination of chloro, methanesulfinyl, and dicarbonitrile groups on the thiophene ring

Properties

CAS No.

116170-26-4

Molecular Formula

C7H3ClN2OS2

Molecular Weight

230.7 g/mol

IUPAC Name

3-chloro-5-methylsulfinylthiophene-2,4-dicarbonitrile

InChI

InChI=1S/C7H3ClN2OS2/c1-13(11)7-4(2-9)6(8)5(3-10)12-7/h1H3

InChI Key

YWIGZOISJQJKDS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=C(C(=C(S1)C#N)Cl)C#N

Origin of Product

United States

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